molecular formula C25H29NO4 B2442963 3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid CAS No. 2580200-02-6

3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid

Cat. No.: B2442963
CAS No.: 2580200-02-6
M. Wt: 407.51
InChI Key: JZRATWKNWBVKGI-UHFFFAOYSA-N
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Description

3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid is a complex organic compound characterized by its unique molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid typically involves the protection of amino acids with the fluorenylmethoxycarbonyl (Fmoc) group. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halogens, hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a tool for studying protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclopentylpropanoic acid
  • **3-Cyclopentyl-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Uniqueness

3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-25(2,23(27)28)16-26(17-9-3-4-10-17)24(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22H,3-4,9-10,15-16H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRATWKNWBVKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C1CCCC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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